

N-(2-hydroxy-1-phenylethyl)acetamide basic properties

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Compound of Interest

Compound Name: *N*-(2-hydroxy-1-phenylethyl)acetamide
CAS No.: 24666-05-5
Cat. No.: B3381520

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An In-Depth Technical Guide to **N-(2-hydroxy-1-phenylethyl)acetamide**: Properties, Synthesis, and Applications

Executive Summary

N-(2-hydroxy-1-phenylethyl)acetamide (commonly referred to as N-acetylphenylglycinol) is a highly versatile bifunctional molecule utilized extensively in asymmetric organic synthesis and pharmaceutical drug development. Structurally, it features a chiral center adjacent to a phenyl ring, a secondary acetamide group, and a primary alcohol. This unique triad of functional groups makes it an ideal chiral auxiliary, a precursor for oxazoline ligands, and a critical pharmacophore building block in targeted therapeutics, such as kinase inhibitors.

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, a chemoselective synthesis protocol, and its downstream applications in modern drug discovery.

Physicochemical Profiling & Structural Causality

The utility of **N-(2-hydroxy-1-phenylethyl)acetamide** stems from its distinct electronic and steric properties. The phenyl ring provides significant steric bulk and π - π stacking capabilities, which are crucial for inducing stereoselectivity in catalytic applications. The acetamide acts as both a hydrogen bond donor (N-H) and acceptor (C=O), while the primary hydroxyl group serves as a reactive handle for further functionalization (e.g., tosylation, oxidation, or cyclization).

Table 1: Fundamental Physicochemical Properties

Property	Value / Description
Chemical Name	N-(2-hydroxy-1-phenylethyl)acetamide
Common Synonyms	N-acetylphenylglycinol; 2-(N-acetylamino)-2-phenylethanol
CAS Registry Number	24666-05-5 [3]
Molecular Formula	C10H13NO2
Molecular Weight	179.22 g/mol
Appearance	White to off-white crystalline solid
Solubility Profile	High in Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol; Moderate in Water.
H-Bond Donors/Acceptors	2 Donors (O-H, N-H) / 2 Acceptors (C=O, O-H)

Mechanistic Synthesis Workflow

The primary synthetic challenge when generating **N-(2-hydroxy-1-phenylethyl)acetamide** from its precursor, 2-amino-2-phenylethanol (phenylglycinol), is achieving strict chemoselectivity. Because the starting material contains both a primary amine and a primary alcohol, indiscriminate acylation can yield the unwanted O-acetylated or N,O-diacetylated byproducts.

The following protocol leverages thermodynamic and kinetic controls to ensure exclusive N-acetylation.

Chemoselective N-Acetylation Protocol

Objective: Selective N-acetylation of 2-amino-2-phenylethanol.

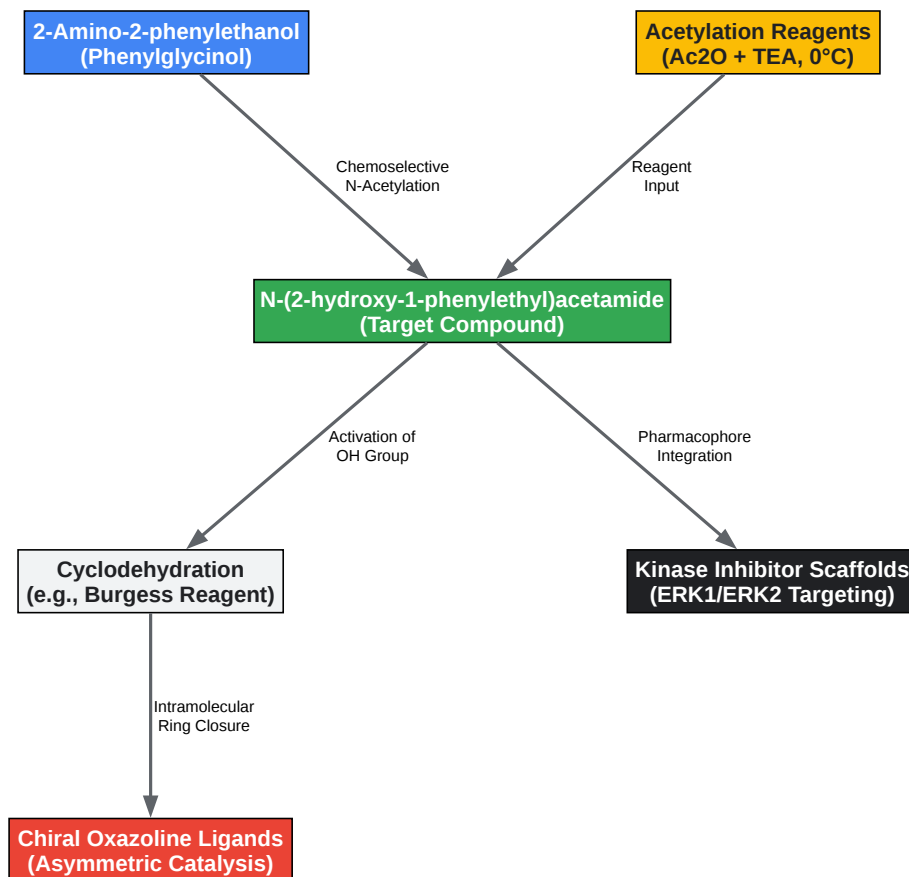
Step-by-Step Methodology:

- Preparation & Thermal Control: Dissolve 1.0 equivalent of 2-amino-2-phenylethanol in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon). Cool the reaction flask to 0 °C using an ice-water bath.
 - Causality: Lowering the temperature suppresses the thermodynamically driven O-acetylation, maximizing the kinetic preference for the more nucleophilic amine to attack the electrophile.
- Base Addition: Add 1.2 equivalents of Triethylamine (TEA).
 - Causality: TEA acts as an acid scavenger to neutralize the acetic acid byproduct, preventing protonation of the unreacted amine, which would otherwise halt the reaction.
- Electrophile Introduction: Dropwise addition of 1.05 equivalents of Acetic Anhydride (Ac₂O).
 - Causality: Acetic anhydride is chosen over acetyl chloride because it is a milder electrophile, further reducing the risk of over-acylation at the hydroxyl group. Dropwise addition prevents localized exothermic spikes.
- Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.
- Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% MeOH in DCM).
 - Validation Logic: The starting amino alcohol will stain intensely purple with ninhydrin. The target N-acetylated product will be ninhydrin-negative but UV-active (254 nm) due to the phenyl ring. The complete disappearance of the ninhydrin-positive spot confirms 100% conversion.
- Workup & Isolation: Wash the organic layer sequentially with 10% aqueous HCl (to remove unreacted amine and TEA), saturated aqueous NaHCO₃ (to neutralize residual acetic acid),

and brine. Dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the pure product.

Pathway Visualization

The following diagram illustrates the synthetic origin of **N-(2-hydroxy-1-phenylethyl)acetamide** and its divergent downstream applications in organic synthesis and pharmacology.



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Synthesis and downstream application workflow of **N-(2-hydroxy-1-phenylethyl)acetamide**.

Applications in Drug Development & Analytical Chemistry

Integration into Kinase Inhibitors

In modern oncology drug development, **N-(2-hydroxy-1-phenylethyl)acetamide** derivatives are frequently utilized as critical building blocks. For instance, in the development of aminoheteroaryl benzamides targeting the ERK1 and ERK2 kinase pathways, this scaffold is integrated to enhance binding affinity [1].

- **Mechanistic Rationale:** The acetamide moiety acts as a highly directional hydrogen-bond donor/acceptor pair within the ATP-binding hinge region of the kinase. Simultaneously, the chiral phenyl group is oriented to occupy adjacent hydrophobic pockets, significantly increasing target selectivity against cancers like melanoma and pancreatic cancer [1].

Analytical Chiral Derivatization

In analytical chemistry, the (S)-enantiomer of **N-(2-hydroxy-1-phenylethyl)acetamide** is utilized in NMR spectroscopy to assign absolute configurations of complex molecules. When reacted with chiral derivatizing agents (CDAs) like Trifluoromethylbenzoimidazolylbenzoic Acid (TBBA), the resulting esters exhibit distinct NMR shifts in CDCl₃[2].

- **Mechanistic Rationale:** The steric bulk of the phenyl ring restricts the conformational rotation of the ester bond, locking the molecule into a predictable geometry. This allows researchers to reliably determine the absolute stereochemistry of unknown β -chiral amino alcohols based on anisotropic shielding effects observed in ¹H NMR [2].

Precursor to Chiral Oxazolines

Through cyclodehydration (often utilizing the Burgess reagent or tosyl chloride followed by base), the primary alcohol and the acetamide carbonyl oxygen undergo intramolecular ring closure to form 2-methyl-4-phenyl-4,5-dihydrooxazole. These chiral oxazolines are privileged ligands in asymmetric transition-metal catalysis, dictating the stereochemical outcome of reactions such as asymmetric cyclopropanation and allylic substitution.

References

- Source: Google Patents (WO2015066188A1)

- Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β -Chiral Aminoalcohols Source: ACS Omega URL:[[Link](#)]
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